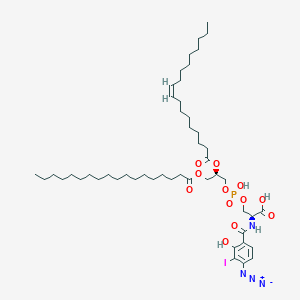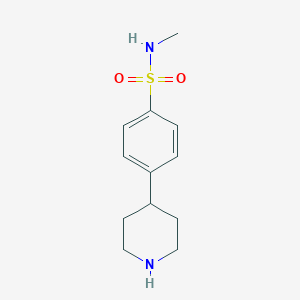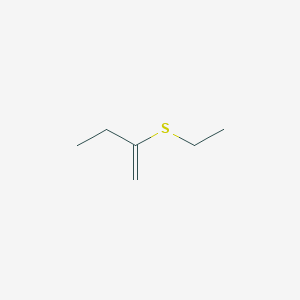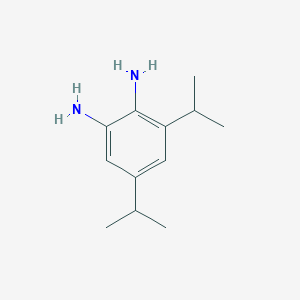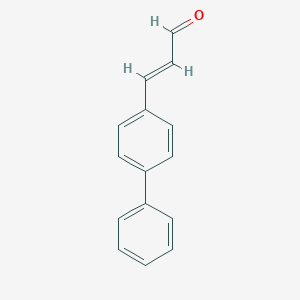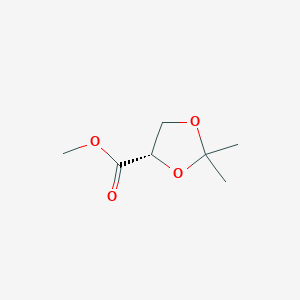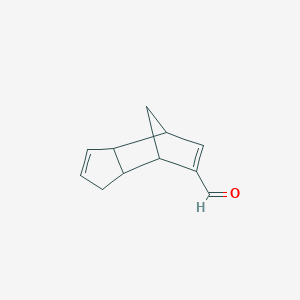
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI), also known as MTIC, is a heterocyclic compound that has been widely used in scientific research applications. It is a versatile molecule that has been used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have a mechanism of action that involves the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has several advantages for lab experiments, including its versatility and reactivity. It can be used as a starting material in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies. However, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in scientific research. One potential direction is the development of new synthetic methods for 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives. Another potential direction is the investigation of the physiological effects of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, including their potential use in the treatment of neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, as well as their potential environmental impact.
Métodos De Síntesis
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) can be synthesized through a multi-step process that involves the reaction of cyclohexanone with malonic acid and triethyl orthoformate to form a diester. This diester is then converted to the corresponding diacid through hydrolysis and decarboxylation. The diacid is then cyclized to form the desired product, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI).
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been widely used in scientific research applications due to its unique chemical structure and reactivity. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.
Propiedades
Número CAS |
124591-68-0 |
|---|---|
Nombre del producto |
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]deca-3,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1-2,4,6-7,9-11H,3,5H2 |
Clave InChI |
WRROBVPTJVCNHL-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C=C3C=O |
SMILES canónico |
C1C=CC2C1C3CC2C=C3C=O |
Sinónimos |
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



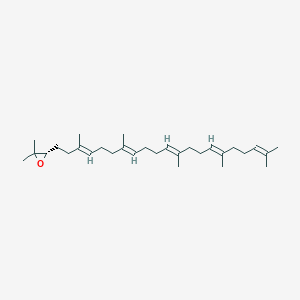
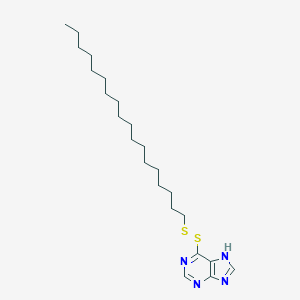

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
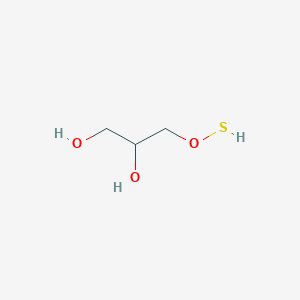
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
